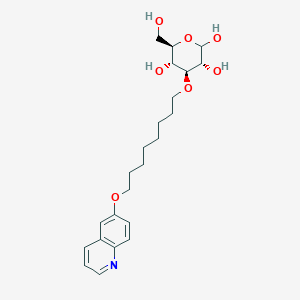

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

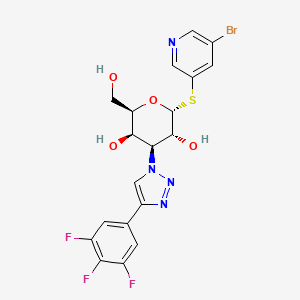

HTI-1 est un composé organique synthétique connu pour ses effets inhibiteurs importants sur le transporteur d'hexoses du Plasmodium (PfHT1), qui est crucial pour la survie du parasite du paludisme . Ce composé est un dérivé de l'analogue du glucose C3361, conçu pour améliorer ses propriétés inhibitrices contre PfHT1 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de HTI-1 implique plusieurs étapes, en partant d'un analogue du glucose. Les étapes clés incluent:

Protection des groupes hydroxyle: Les groupes hydroxyle de l'analogue du glucose sont protégés à l'aide de groupes protecteurs appropriés pour empêcher les réactions indésirables.

Formation de la structure centrale: L'analogue du glucose protégé subit une série de réactions, y compris des réactions de glycosylation et de couplage, pour former la structure centrale de HTI-1.

Déprotection: Les groupes protecteurs sont éliminés dans des conditions douces pour donner le produit final, HTI-1.

Méthodes de production industrielle

La production industrielle de HTI-1 impliquerait probablement l'optimisation de la voie synthétique pour maximiser le rendement et la pureté. Cela inclut l'augmentation de l'échelle des réactions, l'optimisation des conditions de réaction (température, solvant, catalyseurs) et l'utilisation de techniques de purification efficaces telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

HTI-1 subit diverses réactions chimiques, notamment:

Oxydation: HTI-1 peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.

Réduction: La réduction de HTI-1 peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui conduit à la formation d'alcools ou d'alcanes.

Substitution: HTI-1 peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles comme les halogénures ou les amines.

Réactifs et conditions courants

Oxydation: Permanganate de potassium en milieu acide ou basique.

Réduction: Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.

Substitution: Halogénures ou amines en présence d'une base ou d'un catalyseur approprié.

Principaux produits formés

Oxydation: Acides carboxyliques, cétones.

Réduction: Alcools, alcanes.

Substitution: Composés halogénés, amines.

Applications de la recherche scientifique

HTI-1 a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier les réactions de glycosylation et la chimie des glucides.

Industrie: Utilisation potentielle dans le développement de nouveaux médicaments antipaludiques et comme outil dans la recherche biochimique.

Mécanisme d'action

HTI-1 exerce ses effets en inhibant le transporteur d'hexoses du Plasmodium (PfHT1), qui est essentiel pour l'absorption du glucose par le parasite . En bloquant ce transporteur, HTI-1 prive efficacement le parasite de glucose, ce qui conduit à sa mort. La cible moléculaire est PfHT1, et la voie implique la perturbation du métabolisme du glucose dans le parasite .

Applications De Recherche Scientifique

HTI-1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Industry: Potential use in the development of new antimalarial drugs and as a tool in biochemical research.

Mécanisme D'action

HTI-1 exerts its effects by inhibiting the Plasmodium hexose transporter (PfHT1), which is essential for the parasite’s glucose uptake . By blocking this transporter, HTI-1 effectively starves the parasite of glucose, leading to its death. The molecular target is PfHT1, and the pathway involves disruption of glucose metabolism in the parasite .

Comparaison Avec Des Composés Similaires

HTI-1 est unique par rapport aux autres analogues du glucose en raison de son effet inhibiteur accru sur PfHT1 . Les composés similaires incluent:

C3361: Le composé parent de HTI-1, avec une puissance inhibitrice moindre.

Phlorétine: Un autre analogue du glucose ayant des effets inhibiteurs sur les transporteurs de glucose mais moins spécifiques à PfHT1.

Pentaacétate de glucose: Un dérivé du glucose ayant des activités biologiques différentes.

HTI-1 se distingue par sa spécificité et sa puissance dans l'inhibition du transporteur d'hexoses du Plasmodium, ce qui en fait un candidat prometteur pour le développement de médicaments antipaludiques .

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander!

Propriétés

Formule moléculaire |

C23H33NO7 |

|---|---|

Poids moléculaire |

435.5 g/mol |

Nom IUPAC |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol |

InChI |

InChI=1S/C23H33NO7/c25-15-19-20(26)22(21(27)23(28)31-19)30-13-6-4-2-1-3-5-12-29-17-9-10-18-16(14-17)8-7-11-24-18/h7-11,14,19-23,25-28H,1-6,12-13,15H2/t19-,20-,21-,22+,23?/m1/s1 |

Clé InChI |

PHDIJLFSKNMCMI-ITGJKDDRSA-N |

SMILES isomérique |

C1=CC2=C(C=CC(=C2)OCCCCCCCCO[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)N=C1 |

SMILES canonique |

C1=CC2=C(C=CC(=C2)OCCCCCCCCOC3C(C(OC(C3O)O)CO)O)N=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)

![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)

![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)

![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)

![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)